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Compound of Interest

Compound Name: 2',4',5'-Trifluoroacetophenone

Cat. No.: B050697 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2',4',5'-Trifluoroacetophenone is a fluorinated aromatic ketone that serves as a key building

block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its

trifluorinated phenyl ring significantly influences its chemical properties, including solubility and

stability, which are critical parameters for its application in drug discovery and development, as

well as in materials science. The fluorine atoms can enhance metabolic stability, binding affinity,

and bioavailability of target molecules. This guide provides a comprehensive overview of the

available data on the solubility and stability of 2',4',5'-Trifluoroacetophenone, along with

general experimental protocols for their determination.

Physicochemical Properties
A summary of the key physicochemical properties of 2',4',5'-Trifluoroacetophenone is

presented in the table below.
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Property Value Reference

Molecular Formula C₈H₅F₃O [2]

Molecular Weight 174.12 g/mol [2][3]

Appearance
White to almost white clear

liquid
[1]

Density 1.331 g/mL at 25 °C [3]

Refractive Index n20/D 1.472 [3]

Flash Point 71 °C (159.8 °F) - closed cup [3]

CAS Number 129322-83-4 [2][3]

Solubility Profile
Quantitative solubility data for 2',4',5'-Trifluoroacetophenone in a wide range of solvents is

not readily available in publicly accessible literature. However, based on its chemical structure

and common applications in organic synthesis, a qualitative assessment of its solubility can be

inferred.

Qualitative Solubility:
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Solvent Type Expected Solubility Rationale

Polar Aprotic Solvents Soluble

Based on its use as a reagent

in a solution with acetonitrile.

[4]

(e.g., Acetonitrile, DMSO,

DMF, THF)

Polar Protic Solvents Sparingly Soluble to Soluble

The ketone functionality can

act as a hydrogen bond

acceptor.

(e.g., Methanol, Ethanol)

Non-Polar Organic Solvents Soluble

The aromatic ring and the

overall molecule's limited

polarity suggest solubility.

(e.g., Toluene,

Dichloromethane)

Aqueous Solutions Insoluble to Sparingly Soluble

A related compound, 2,2,2-

Trifluoroacetophenone, is

reported to be insoluble in

water.[5][6] The presence of

the trifluorinated phenyl ring in

2',4',5'-Trifluoroacetophenone

likely results in low aqueous

solubility.

Stability Profile
Detailed experimental data on the stability of 2',4',5'-Trifluoroacetophenone under various

conditions (pH, temperature, light) are limited in the available literature. However, general

stability can be inferred from the properties of fluorinated aromatic ketones.

Thermal Stability: Fluorinated compounds often exhibit high thermal stability. While specific

degradation temperatures for 2',4',5'-Trifluoroacetophenone are not documented, a related
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compound, 2,2,2-Trifluoroacetophenone, is noted to be stable under normal temperatures

and pressures.[5]

pH Stability: The stability of fluorinated compounds can be significant. For instance, 2'-

fluoroarabinonucleic acid shows dramatically increased stability in acidic conditions

compared to its non-fluorinated counterparts.[7] While direct data for 2',4',5'-
Trifluoroacetophenone is unavailable, it is expected to be relatively stable in neutral and

mildly acidic or basic conditions. However, strong acids or bases, especially at elevated

temperatures, could potentially lead to degradation.

Photostability: Information regarding the photostability of 2',4',5'-Trifluoroacetophenone is

not available. Aromatic ketones can be susceptible to photochemical reactions, and

therefore, protection from light is generally recommended for long-term storage.

Chemical Incompatibility: 2,2,2-Trifluoroacetophenone is incompatible with strong oxidizing

agents.[5] It is reasonable to assume that 2',4',5'-Trifluoroacetophenone shares this

incompatibility.

Experimental Protocols
Detailed, validated experimental protocols for determining the solubility and stability of 2',4',5'-
Trifluoroacetophenone are not published. However, standard methodologies can be adapted

for its characterization.

Solubility Determination (Shake-Flask Method)
This is a common method for determining the equilibrium solubility of a compound in a specific

solvent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://m.chemicalbook.com/ProductMSDSDetailCB4322186_EN.htm
https://pubmed.ncbi.nlm.nih.gov/19590787/
https://www.benchchem.com/product/b050697?utm_src=pdf-body
https://www.benchchem.com/product/b050697?utm_src=pdf-body
https://www.benchchem.com/product/b050697?utm_src=pdf-body
https://m.chemicalbook.com/ProductMSDSDetailCB4322186_EN.htm
https://www.benchchem.com/product/b050697?utm_src=pdf-body
https://www.benchchem.com/product/b050697?utm_src=pdf-body
https://www.benchchem.com/product/b050697?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solubility Determination Workflow

Add excess 2',4',5'-Trifluoroacetophenone to solvent

Equilibrate at constant temperature with agitation

Separate solid and liquid phases (centrifugation/filtration)

Quantify concentration in the supernatant (e.g., HPLC, UV-Vis)

Click to download full resolution via product page

Caption: Workflow for shake-flask solubility determination.

Methodology:

Preparation: Add an excess amount of 2',4',5'-Trifluoroacetophenone to a known volume of

the solvent of interest in a sealed vial.

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48

hours) to ensure equilibrium is reached.

Phase Separation: Separate the undissolved solid from the saturated solution by

centrifugation or filtration.

Quantification: Analyze the concentration of 2',4',5'-Trifluoroacetophenone in the clear

supernatant using a suitable analytical method such as High-Performance Liquid

Chromatography (HPLC) or UV-Vis Spectroscopy.
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Stability Assessment (Forced Degradation Study)
Forced degradation studies are used to identify potential degradation products and pathways

and to assess the intrinsic stability of a compound.

Forced Degradation Study Logic

Prepare solutions of 2',4',5'-Trifluoroacetophenone

Apply Stress Conditions

Analyze samples at time points (e.g., HPLC)

Acidic (e.g., HCl)
Basic (e.g., NaOH)

Oxidative (e.g., H₂O₂)
Thermal

Photolytic

Determine degradation rate and identify degradants

Click to download full resolution via product page

Caption: Logic diagram for a forced degradation study.

Methodology:

Sample Preparation: Prepare solutions of 2',4',5'-Trifluoroacetophenone in appropriate

solvents.

Stress Conditions: Expose the solutions to various stress conditions:
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Acidic: Treat with a solution of a strong acid (e.g., 0.1 M HCl) at room and elevated

temperatures.

Basic: Treat with a solution of a strong base (e.g., 0.1 M NaOH) at room and elevated

temperatures.

Oxidative: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

Thermal: Expose solid and solution samples to elevated temperatures.

Photolytic: Expose solutions to a light source (e.g., UV or fluorescent lamp).

Time-Point Analysis: At specified time intervals, withdraw samples and analyze them using a

stability-indicating HPLC method to quantify the remaining parent compound and detect any

degradation products.

Conclusion
2',4',5'-Trifluoroacetophenone is a valuable synthetic intermediate with physicochemical

properties influenced by its trifluorinated aromatic ring. While quantitative data on its solubility

and stability are not extensively documented in public literature, its chemical structure suggests

good solubility in common organic solvents and likely low aqueous solubility. The presence of

fluorine atoms is generally associated with enhanced thermal and chemical stability. For

definitive characterization, it is recommended that researchers and drug development

professionals perform specific solubility and stability studies using standard methodologies as

outlined in this guide. Further investigation into these parameters will enable a more robust and

predictable application of this compound in various scientific and industrial fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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